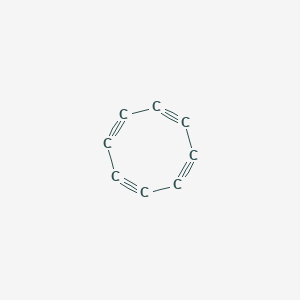
1,3,5,7-Cyclooctatetrayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Cyclooctatetrayne is an unsaturated hydrocarbon with the molecular formula C₈H₈annulene. This compound is a colorless to light yellow flammable liquid at room temperature. Unlike benzene, which is aromatic, this compound is not aromatic, although its dianion form, cyclooctatetraenide, is .
Méthodes De Préparation
1,3,5,7-Cyclooctatetrayne can be synthesized through various methods. One common method involves the valence isomerization of cubanes. This process is catalyzed by rhodium (I) and involves the transformation of cubane derivatives into cyclooctatetraene . Another method involves the alkylation and subsequent elimination reactions. The compound can also be purified by shaking with aqueous silver nitrate, followed by fractional distillation under vacuum .
Analyse Des Réactions Chimiques
1,3,5,7-Cyclooctatetrayne undergoes several types of chemical reactions:
Oxidation: It can react with strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: The compound can be reduced by molecular calcium hydride, among other reducing agents.
Addition Reactions: Unlike benzene, which undergoes substitution reactions, this compound undergoes addition reactions due to its polyene nature.
Common reagents used in these reactions include silver nitrate for purification and molecular calcium hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3,5,7-Cyclooctatetrayne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5,7-Cyclooctatetrayne involves its reactivity as a polyene. It undergoes addition reactions, which are characteristic of its non-aromatic nature. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1,3,5,7-Cyclooctatetrayne can be compared with other similar compounds, such as:
Cyclooctane: Unlike this compound, cyclooctane is a saturated hydrocarbon and does not undergo addition reactions.
Tetraphenylene: This compound is another polyene but has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its non-aromatic nature and its ability to undergo addition reactions, making it distinct from aromatic compounds like benzene.
Propriétés
Numéro CAS |
102508-17-8 |
|---|---|
Formule moléculaire |
C8 |
Poids moléculaire |
96.08 g/mol |
Nom IUPAC |
cyclooctatetrayne |
InChI |
InChI=1S/C8/c1-2-4-6-8-7-5-3-1 |
Clé InChI |
GRSMROYMIMVIMS-UHFFFAOYSA-N |
SMILES canonique |
C1#CC#CC#CC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


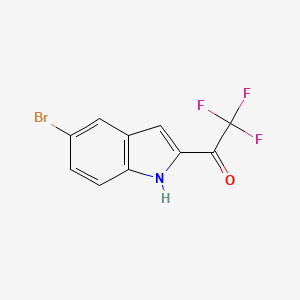

![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
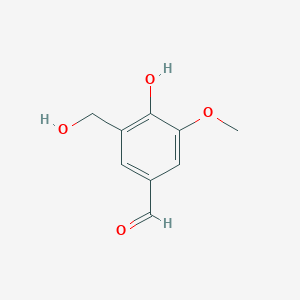
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)
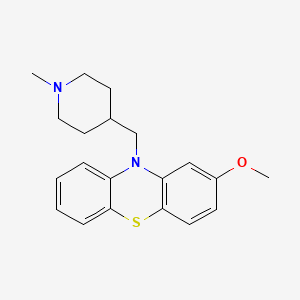
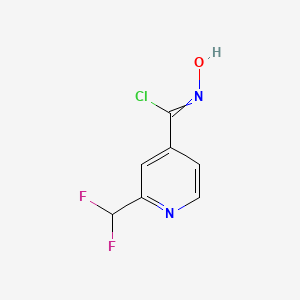

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
